molecular formula C10H12O2 B1678904 4-Methylbenzyl acetate CAS No. 2216-45-7

4-Methylbenzyl acetate

Cat. No. B1678904
CAS RN: 2216-45-7
M. Wt: 164.2 g/mol
InChI Key: WDCUPFMSLUIQBH-UHFFFAOYSA-N
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Description

4-Methylbenzyl acetate is a carboxylic ester . It is functionally related to a benzyl alcohol . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of 4-Methylbenzyl acetate involves the reaction of benzyl alcohol with ethyl acetate in the presence of iodine. The mixture is heated at reflux for 2 hours. After the reaction is complete (monitored by TLC), it is cooled and a saturated sodium thiosulfate solution is added .


Molecular Structure Analysis

The molecular formula of 4-Methylbenzyl acetate is C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .


Physical And Chemical Properties Analysis

4-Methylbenzyl acetate has a density of 1.0±0.1 g/cm3, a boiling point of 224.5±9.0 °C at 760 mmHg, and a flash point of 98.0±17.1 °C . It has 2 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds . Its ACD/LogP is 2.39 .

Scientific Research Applications

Fragrance Material Review

A comprehensive toxicologic and dermatologic review of 4-methylbenzyl acetate, particularly when used as a fragrance ingredient, is presented by McGinty, Letizia, and Api (2012). This compound belongs to the fragrance structural group Aryl Alkyl Alcohol Simple Acid Esters (AAASAE) and is prepared by reacting an aryl alkyl alcohol with a simple carboxylic acid. The review includes a detailed summary of available toxicology and dermatology papers related to this fragrance ingredient, covering aspects like physical properties, skin irritation, and skin sensitization data (McGinty, Letizia, & Api, 2012).

Pharmacokinetic Study

Jiang et al. (2015) developed a sensitive high-performance liquid chromatography-tandem mass spectrometric method (HPLC-MS) for determining the levels of 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine in rat plasma. This study is crucial for evaluating the clinical applications of these medicines, as it provides a meaningful basis for their in vivo identification and quantification (Jiang et al., 2015).

Phase-Transfer Catalysis

In a study by Xu and Pan (2014), a new cationic gemini surfactant with ester groups was synthesized and used as a phase-transfer catalyst in the reaction of anhydrous sodium acetate and 4-methylbenzyl chloride. This research is significant for understanding the catalytic mechanisms and the impact of surfactant concentration, temperature, and type on such reactions (Xu & Pan, 2014).

Antimicrobial Activity of NHC Silver Complex

A study by Kascatan-Nebioglu et al. (2006) discusses the synthesis of a bis(N-heterocyclic carbene) (NHC) silver complex from methylated caffeine and its antimicrobial activity against resistant respiratory pathogens. This complex exhibited minimal gene expression changes in primary cultures of murine respiratory epithelial cells, highlighting its potential in medical applications (Kascatan-Nebioglu et al., 2006).

Liquid-phase Oxidation Study

Okada and Kamiya (1981) conducted a study on the liquid-phase oxidation of methylbenzenes using a cobalt-copper-bromide system, which resulted in high selectivities for the corresponding benzyl acetates and benzaldehydes. This research provides insights into the oxidation processes of compounds like 4-methylbenzyl acetate (Okada & Kamiya, 1981).

Synthesis and Reactivity of Oxorhenium(V) Complexes

Robbins et al. (2015) explored the synthesis and reactivity of various Oxorhenium(V) complexes, including those with 4-methylbenzyl groups. The study examined kinetics for CO insertion into these complexes, providing valuable data for understanding the chemical behavior of such compounds (Robbins et al., 2015).

UV-Filter Toxicity in Zebrafish Embryos

Quintaneiro et al. (2019) investigated the toxicity effects of the UV-filter 4-Methylbenzylidene camphor (4-MBC) in zebrafish embryos. The study focused on the compound's impact on endocrine pathways, highlighting its role in personal care products and potential environmental effects (Quintaneiro et al., 2019).

Radical Grafting of Carbon Surfaces

Astudillo, Galano, and González (2007) conducted a study on the mediated oxidation of carboxylates, including tetrabutylammonium acetate and 4-nitrophenylacetate, for radical grafting on carbon surfaces. This research provides insights into the covalent attachment of aliphatic groups to carbon surfaces, which is essential in material science and engineering (Astudillo, Galano, & González, 2007).

Electrosynthesis of 4-Arylpyridine Derivatives

Batanero, Barba, and Martín (2002) achieved the electrosynthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile using benzyl chloride derivatives, including p-methylbenzyl chloride. This process is vital for understanding the electrochemical synthesis of complex organic compounds (Batanero, Barba, & Martín, 2002).

Safety And Hazards

4-Methylbenzyl acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash off immediately with plenty of water for at least 15 minutes . If swallowed, clean mouth with water and drink afterwards plenty of water .

properties

IUPAC Name

(4-methylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-8-3-5-10(6-4-8)7-12-9(2)11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCUPFMSLUIQBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051866
Record name 4-Methylbenzyl acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

224.00 to 225.00 °C. @ 760.00 mm Hg
Record name 4-Methylbenzyl alcohol acetate
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Product Name

4-Methylbenzyl acetate

CAS RN

2216-45-7
Record name Benzenemethanol, 4-methyl-, 1-acetate
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Record name p-Methylbenzyl acetate
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Record name 4-Methylbenzyl acetate
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Record name Benzenemethanol, 4-methyl-, 1-acetate
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Record name 4-Methylbenzyl acetate
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Record name 4-methylbenzyl acetate
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Record name P-METHYLBENZYL ACETATE
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Record name 4-Methylbenzyl alcohol acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040460
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
AM Api, D Belsito, S Bhatia… - Food and …, 2016 - fragrancematerialsafetyresource …
… 4-Methylbenzyl acetate was tested in the BlueScreen assay and was found negative for both cytotoxicity and genotoxicity indicating a lack of genotoxic potential (RIFM, 2013a). There …
RL Metcalf, ER Metcalf… - Proceedings of the …, 1986 - National Acad Sciences
… The attractivity of 4-methylbenzyl acetate (XXXI) was also reduced by replacement by 4-CF3 (XLII). These effects are probably the combined results of decreased hydrogen bonding and …
Number of citations: 21 www.pnas.org
NK Chaudhuri, TJ Ball - The Journal of Organic Chemistry, 1982 - ACS Publications
… bromotoluene, 28807-97-8; 3-methylbenzyl acetate, 17369-57-2; 3-methylbenzaldehyde, 620-23-5; bromo-m-xylene, 42715-80-0; bromo-o-xylene, 51317-35-2; 4-methylbenzyl acetate, …
Number of citations: 11 pubs.acs.org
Z Cvengrošová, M Hronec, J Kizlink… - Journal of molecular …, 1986 - Elsevier
… 4-Methylbenzyl acetate (III) was prepared by heating II with an aqueous solution of potassium acetate for 8 h [16]. The product was extracted by Ccl4 and distilled; purity 98.0% by GLC. …
Number of citations: 8 www.sciencedirect.com
L Eberson, L Jonsson - Acta chemica Scandinavica. Series B …, 1986 - actachemscand.org
… The products of p-xylene oxidation are the expected ones for an electron transfer mediated process under the prevailing reaction conditions, 4-methylbenzyl acetate and 4methylbenzyl …
Number of citations: 21 actachemscand.org
DQ Xu, ZW Pan - Chinese Chemical Letters, 2014 - Elsevier
A highly effective phase transfer of a quaternary ammonium gemini surfactant with ester groups ((diethylhexanedioate) diyl-α,ω-bis(dimethyl dodecyl ammonium bromide) referred to as …
Number of citations: 18 www.sciencedirect.com
L Eberson, B Helgée - Acta Chem. Scand. B, 1978 - actachemscand.org
The anodic acyloxylation of moderately activated aromatic substrates has been studied in an emulsion system. The electrolyte contained alkanecarboxylic acid and/or the …
Number of citations: 34 actachemscand.org
W Partenheimer - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
… +4-methylbenzyl acetate yield) as a function of conversion, see Fig. 9. The benzyl alcohol formed is acetylated by the solvent acetic acid to form the more stable 4-methylbenzyl acetate, …
Number of citations: 102 www.sciencedirect.com
A Halstian, J Vashkurak, O Kosenko - Технології та інжиніринг, 2022 - er.knutd.edu.ua
Investigation of the kinetic regularities of the oxidation reaction of benzyl acetate and its derivatives by ozone in the liquid phase to determine the effect of alcohol on the ozonation of …
Number of citations: 2 er.knutd.edu.ua
K Mohri, J Mamiya, Y Kasahara, K ISOBE… - Chemical and …, 1996 - jstage.jst.go.jp
… 4—Methy1phenylacetic acid (If) also gave 4—methylbenzyl acetate (2f) with an intact methyl group in 65% yield, together with 20% recovery of the starting material (If). …
Number of citations: 22 www.jstage.jst.go.jp

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